molecular formula C14H15ClN4 B5802791 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No.: B5802791
M. Wt: 274.75 g/mol
InChI Key: XZFKRVGLDWMPEA-VCHYOVAHSA-N
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Description

1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that combines a ketone and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone typically involves the condensation of 1-(4-methylphenyl)ethanone with 6-chloro-2-methyl-4-pyrimidinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)hydrazone
  • 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a ketone and a hydrazone group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c1-9-4-6-12(7-5-9)10(2)18-19-14-8-13(15)16-11(3)17-14/h4-8H,1-3H3,(H,16,17,19)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFKRVGLDWMPEA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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